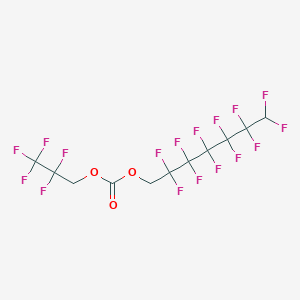![molecular formula C14H20BrNO4S B12087085 [3-(3-Bromo-benzenesulfonyl)-propyl]-carbamic acid tert-butyl ester](/img/structure/B12087085.png)
[3-(3-Bromo-benzenesulfonyl)-propyl]-carbamic acid tert-butyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[3-(3-Bromo-benzenesulfonyl)-propyl]-carbamic acid tert-butyl ester is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a brominated benzene ring, a sulfonyl group, and a carbamate ester. Its distinct chemical properties make it a valuable subject for studies in organic synthesis, medicinal chemistry, and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [3-(3-Bromo-benzenesulfonyl)-propyl]-carbamic acid tert-butyl ester typically involves multiple steps. One common method starts with the bromination of benzene sulfonyl chloride to introduce the bromo group. This is followed by a reaction with propylamine to form the sulfonamide intermediate. The final step involves the reaction of the sulfonamide with tert-butyl chloroformate to yield the desired carbamate ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable.
Analyse Chemischer Reaktionen
Types of Reactions
[3-(3-Bromo-benzenesulfonyl)-propyl]-carbamic acid tert-butyl ester can undergo various chemical reactions, including:
Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The bromine atom can be reduced to a hydrogen atom, resulting in the formation of a non-brominated derivative.
Substitution: The bromine atom can be substituted with other nucleophiles, such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide, and a suitable solvent, like dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Non-brominated derivatives.
Substitution: Hydroxyl or amino-substituted derivatives.
Wissenschaftliche Forschungsanwendungen
[3-(3-Bromo-benzenesulfonyl)-propyl]-carbamic acid tert-butyl ester has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used to study enzyme inhibition and protein interactions.
Industry: The compound can be used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of [3-(3-Bromo-benzenesulfonyl)-propyl]-carbamic acid tert-butyl ester involves its interaction with specific molecular targets. The bromine atom and sulfonyl group play crucial roles in its reactivity. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. Additionally, the carbamate ester moiety can undergo hydrolysis, releasing active intermediates that further interact with biological targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- [3-(3-Chloro-benzenesulfonyl)-propyl]-carbamic acid tert-butyl ester
- [3-(3-Fluoro-benzenesulfonyl)-propyl]-carbamic acid tert-butyl ester
- [3-(3-Methyl-benzenesulfonyl)-propyl]-carbamic acid tert-butyl ester
Uniqueness
Compared to its analogs, [3-(3-Bromo-benzenesulfonyl)-propyl]-carbamic acid tert-butyl ester exhibits unique reactivity due to the presence of the bromine atom Bromine is more reactive than chlorine or fluorine, making this compound more versatile in various chemical reactions
Eigenschaften
Molekularformel |
C14H20BrNO4S |
|---|---|
Molekulargewicht |
378.28 g/mol |
IUPAC-Name |
tert-butyl N-[3-(3-bromophenyl)sulfonylpropyl]carbamate |
InChI |
InChI=1S/C14H20BrNO4S/c1-14(2,3)20-13(17)16-8-5-9-21(18,19)12-7-4-6-11(15)10-12/h4,6-7,10H,5,8-9H2,1-3H3,(H,16,17) |
InChI-Schlüssel |
LTDLFWUTFYRISC-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)NCCCS(=O)(=O)C1=CC(=CC=C1)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-(Morpholinomethyl)bicyclo[2.2.2]octan-1-amine](/img/structure/B12087006.png)

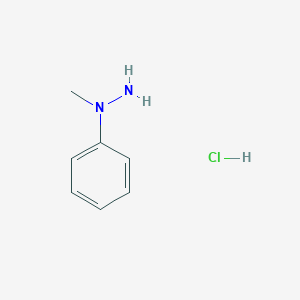
![2-ethylhexanoic acid;2,3,4,6,7,8,9,10-octahydropyrimido[1,2-a]azepine](/img/structure/B12087032.png)
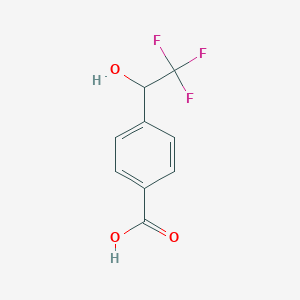
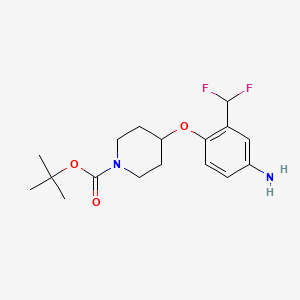
![4-[2-(2-Heptyl-1,3-dioxolan-2-yl)ethyl]-5-hydroxy-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-2-one](/img/structure/B12087045.png)

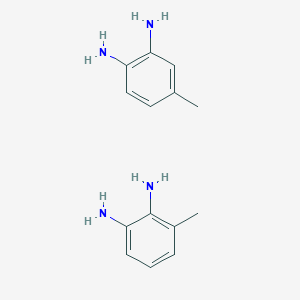


![(2S,4R)-2-[(Dimethylamino)carbonyl]-4-[(methylsulfonyl)oxy]-1-pyrrolidinecarboxylicAcid-d64-NitrobenzylEster-d6](/img/structure/B12087076.png)
